![molecular formula C21H16O2 B13695059 Naphthalene, 2,2'-[methylenebis(oxy)]bis- CAS No. 33257-36-2](/img/structure/B13695059.png)
Naphthalene, 2,2'-[methylenebis(oxy)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 2,2’-[methylenebis(oxy)]bis- is an organic compound with the molecular formula C21H16O2. It is characterized by the presence of two naphthalene units connected by a methylene bridge through oxygen atoms. This compound is known for its aromatic properties and is used in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphthalene, 2,2’-[methylenebis(oxy)]bis- can be synthesized through the reaction of 2-naphthol with formaldehyde under acidic conditions. The reaction involves the formation of a methylene bridge between the two naphthalene units via an ether linkage .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where 2-naphthol and formaldehyde are reacted in the presence of an acid catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 2,2’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Naphthalene, 2,2’-[methylenebis(oxy)]bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Naphthalene, 2,2’-[methylenebis(oxy)]bis- involves its interaction with various molecular targets. It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene, 2,2’-[oxybis(methylene)]bis-: Similar structure but with different connectivity of the methylene bridge.
Naphthalene, 2,2’-methylenebis-: Lacks the oxygen atoms in the bridge, leading to different chemical properties.
Uniqueness
Naphthalene, 2,2’-[methylenebis(oxy)]bis- is unique due to its specific ether linkage, which imparts distinct chemical and physical properties compared to its analogs. This unique structure allows for specific applications in various fields, making it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
33257-36-2 |
|---|---|
Fórmula molecular |
C21H16O2 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
2-(naphthalen-2-yloxymethoxy)naphthalene |
InChI |
InChI=1S/C21H16O2/c1-3-7-18-13-20(11-9-16(18)5-1)22-15-23-21-12-10-17-6-2-4-8-19(17)14-21/h1-14H,15H2 |
Clave InChI |
ZRXDBKQDMGNELK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OCOC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


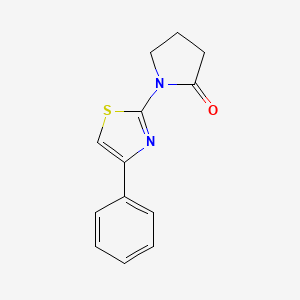
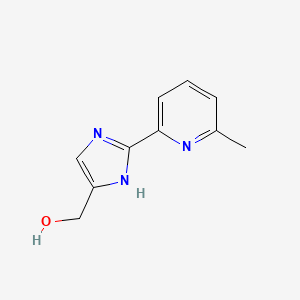
![9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester](/img/structure/B13694990.png)

![2-(Boc-amino)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13694993.png)
![Methyl 5-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]isoxazole-3-carboxylate](/img/structure/B13694994.png)

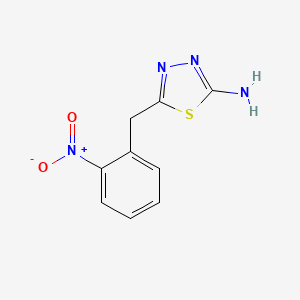
![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole](/img/structure/B13695006.png)
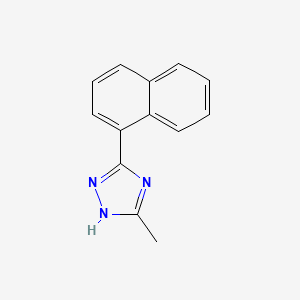
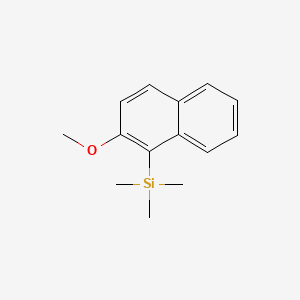
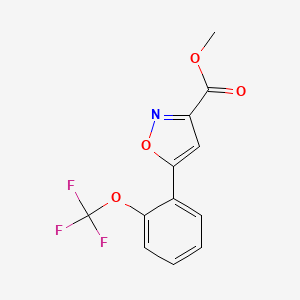
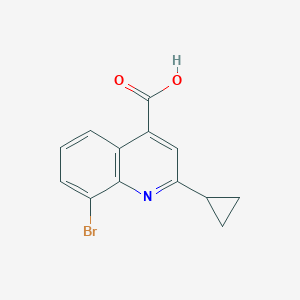
![1-Boc-6'-chloro-1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]](/img/structure/B13695045.png)
